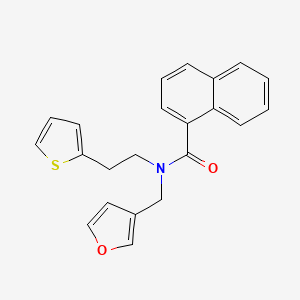

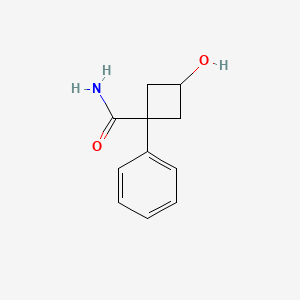

![molecular formula C7H14ClNO2 B2879771 (1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride CAS No. 2361609-05-2](/img/structure/B2879771.png)

(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride” belongs to the class of organic compounds known as azabicyclo[3.2.1]octanes . These are organic compounds containing a bicyclic structure of a seven-member ring and a three-member ring, where one carbon atom is replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a seven-membered ring fused to a three-membered ring, with one of the carbon atoms in the seven-membered ring replaced by a nitrogen atom . The presence of hydroxyl groups and a hydrochloride group would also be characteristic features .Applications De Recherche Scientifique

Gold(III) Tetrachloride Salt of L-cocaine

The gold(III) tetrachloride salt of L-cocaine demonstrates the intramolecular hydrogen bonding potential of nitrogen atom to the methoxycarbonyl group, offering insights into the structural aspects of such compounds. This study reveals the complex's distorted square planar configuration, highlighting its potential in structural chemistry and material science applications (Wood et al., 2007).

Desymmetrization via Ring-Closing Metathesis

The desymmetrization of trienes derived from diols via ring-closing metathesis has been explored as a strategy for synthesizing structures like 6,8-dioxabicyclo[3.2.1]octanes. This methodology provides a new route for the synthesis of complex natural products, demonstrating the utility of the compound in organic synthesis (Burke et al., 1999).

Chiral 2,6-Bridged Morpholine Systems

The synthesis of chiral 2,6-bridged morpholine systems from 1-amino-1-deoxy-D-glucitol illustrates the compound's role in creating complex molecular scaffolds. This approach highlights the compound's utility in synthetic chemistry, especially in the synthesis of biologically relevant molecules (Kilonda et al., 1995).

Enantiomeric Bicyclic Pyrrolidine Derivatives

The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives from azabicyclooctane carboxylic acid demonstrates the compound's utility in asymmetric syntheses. These derivatives serve as efficient chiral auxiliaries, showcasing the compound's application in stereoselective synthesis (Martens & Lübben, 1991).

Propriétés

IUPAC Name |

(1S,3R,4S,5R)-6-azabicyclo[3.2.1]octane-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-6-2-4-1-5(7(6)10)8-3-4;/h4-10H,1-3H2;1H/t4-,5+,6+,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAKLMNODQVZQC-MBWJBUSCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C(C1NC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]([C@H]([C@@H]1NC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

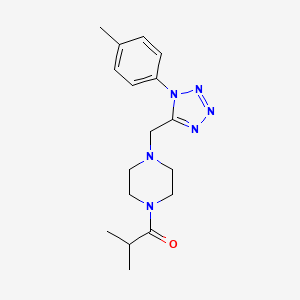

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)

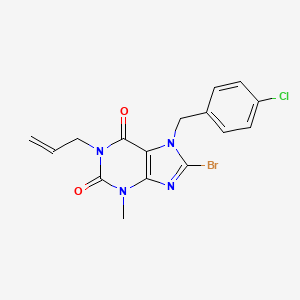

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)

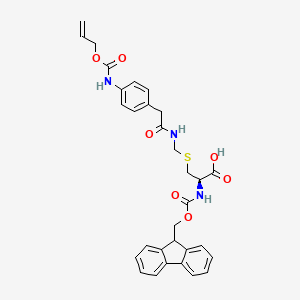

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)

![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)

![1-(pyrrolidin-1-yl)-2-(4-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B2879709.png)